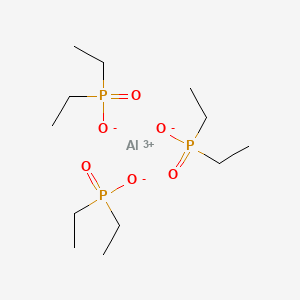

Aluminum Diethylphosphinate

Cat. No. B1592175

Key on ui cas rn:

225789-38-8

M. Wt: 149.08 g/mol

InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07635785B2

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

aluminum acetate

Quantity

746 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

O.[PH2:2]([O-:4])=[O:3].[Na+].S(=O)(=O)(O)O.C=C.OO.[C:15]([O-])(=O)[CH3:16].[Al+3:19].[C:20]([O-])(=O)[CH3:21].[C:24]([O-])(=O)[CH3:25]>O>[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21].[Al+3:19].[CH2:24]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:25].[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21] |f:0.1.2,6.7.8.9,11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1500 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[PH2](=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

7.5 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Four

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Six

|

Name

|

aluminum acetate

|

|

Quantity

|

746 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

2254 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

as initial charge in a 16 l jacketed pressure reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 6 h

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from 100 to 110° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C.

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant solid was then filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2 l of hot water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum-dried at 130° C

|

Outcomes

Product

|

Name

|

Aluminum Diethylphosphinate

|

|

Type

|

|

|

Smiles

|

C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |